1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one
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Overview
Description
1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of benzofuran derivatives, which are compounds containing a benzene ring fused to a furan ring. The presence of a chlorine atom and a methyl group on the benzofuran ring, along with a methylpropanone side chain, gives this compound distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination and Methylation:
Attachment of the Methylpropanone Side Chain: The final step involves the attachment of the methylpropanone side chain through a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one can be compared with other benzofuran derivatives, such as:
1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-amine: Similar structure but with an amine group instead of a ketone.
1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine: Similar structure but with an amine group instead of a ketone.
1-(5-Chloro-7-methylbenzofuran-2-yl)ethanone: Similar structure but with a shorter side chain.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylpropanone side chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13ClO2 |
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Molecular Weight |
236.69 g/mol |
IUPAC Name |
1-(5-chloro-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H13ClO2/c1-7(2)12(15)11-6-9-5-10(14)4-8(3)13(9)16-11/h4-7H,1-3H3 |
InChI Key |
ZIKWGTCVIYIVMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2)C(=O)C(C)C)Cl |
Origin of Product |
United States |
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